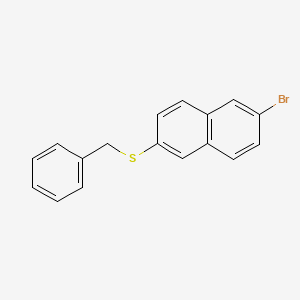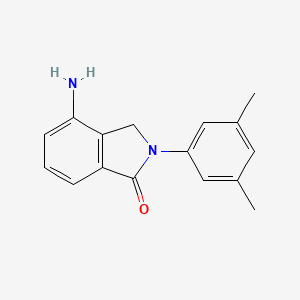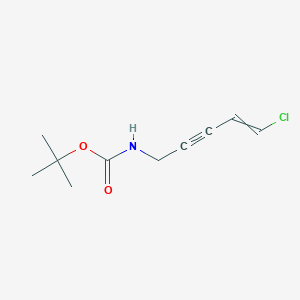
3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methylbenzene sulfonyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The intermediate product is then subjected to further reactions to introduce the phenyl group and complete the piperidine ring formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione exerts its effects involves its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl chloride: Shares the sulfonyl group but lacks the piperidine and phenyl groups.
Phenylpiperidine derivatives: Similar piperidine ring structure but different substituents.
Sulfonyl-containing compounds: Various compounds with sulfonyl groups but different core structures.
Uniqueness
3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of both the sulfonyl and phenyl groups in a piperidine ring structure makes it a versatile compound for various scientific research applications.
Propiedades
Número CAS |
671787-00-1 |
|---|---|
Fórmula molecular |
C18H17NO4S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-5-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C18H17NO4S/c1-12-7-9-14(10-8-12)24(22,23)16-11-15(17(20)19-18(16)21)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3,(H,19,20,21) |
Clave InChI |
LRBDGPNPVKCLHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2CC(C(=O)NC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)

![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
![2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide](/img/structure/B12523314.png)


![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)

![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)

